4-Chloro-6-methyl-1,3,5-triazin-2-amine
Overview
Description
“4-Chloro-6-methyl-1,3,5-triazin-2-amine” is a chemical compound with the molecular formula C4H5ClN4 . It belongs to the class of compounds known as 1,3,5-triazines . This class of compounds is well known and continues to be of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-1,3,5-triazin-2-amine” consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The InChI representation of the molecule is InChI=1S/C4H5ClN4/c1-2-7-3 (5)9-4 (6)8-2/h1H3, (H2,6,7,8,9)
.
Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-6-methyl-1,3,5-triazin-2-amine” is 144.56 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 64.7 Ų .
Scientific Research Applications
Amination Reactions
4-Chloro-6-methyl-1,3,5-triazin-2-amine is used in various amination reactions. For instance, the amination of 2-chloro-4,6-diphenyl-1,3,5-triazine can be achieved using liquid ammonia, leading to the formation of 2-amino compounds. This process involves a substitution nucleophilic (SN) mechanism, as demonstrated in studies utilizing 15N-labelled triazines (Simig, Plas, & Landheer, 2010).
Synthesis of Condensing Agents
Another application is in the synthesis of effective condensing agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This compound is a practical condensing agent for forming amides and esters (Kunishima et al., 1999).
Synthesis of Triazine Derivatives
Research also focuses on synthesizing new triazine derivatives. 6-Cyanomethyl-1,3,5-triazine derivatives containing various amino groups have been prepared from 6-chloro-1,3,5-triazine derivatives, showing the versatility of 4-Chloro-6-methyl-1,3,5-triazin-2-amine in creating novel compounds (Kim & Kim, 1996).
Biological Activity Screening
4-Chloro-6-methyl-1,3,5-triazin-2-amine derivatives have been identified as potential CGRP receptor antagonists in biological activity screenings. This illustrates the compound's potential in pharmacological applications (Lim, Dolzhenko, & Dolzhenko, 2014).
Attachment to Sugar Residues
Research has explored methods for attaching sugar residues to cytotoxic 1,3,5-triazines, using compounds like 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine. This work demonstrates the use of 4-Chloro-6-methyl-1,3,5-triazin-2-amine in synthesizing carbohydrate-linked melamines and other derivatives (Simmonds & Stevens, 1982).
Synthesis of Nucleosides
A notable application isthe synthesis of [1,3,5]triazine carbon-linked nucleosides, which are analogs of 5-azacytidine and pseudoisocytidine. The process involves condensing 4-amino-6-(β-D-ribofuranosyl)[1,3,5]triazin-2(1H)-one with various compounds, showcasing the use of 4-Chloro-6-methyl-1,3,5-triazin-2-amine in nucleoside analog synthesis (Riley et al., 1986).
Antiviral Agents
4-Chloro-6-methyl-1,3,5-triazin-2-amine derivatives have been investigated for their antiviral properties. For instance, the substitution of a chlorine atom in 2,4-dichloro-6-(dihexylamino)-1,3,5-triazine by primary or secondary amines led to derivatives with inhibitory effects on vaccinia virus and interferon-inducing properties against encephalomyocarditis virus (Kreutzberger & Rose, 1986).
Pharmaceutical Applications
The compound's derivatives are being explored for pharmaceutical applications, such as in the creation of Schiff base conjugates with potential antimycobacterial properties. This research underscores the role of 4-Chloro-6-methyl-1,3,5-triazin-2-amine in developing new antimycobacterial agents (Avupati et al., 2013).
Peptide Bond Formation
2-Chloro-4,6-disubstituted-1,3,5-triazines, like 4-Chloro-6-methyl-1,3,5-triazin-2-amine, have been widely used in activating carboxylic acids for peptide bond formation. This process involves the generation of triazine super active esters, critical for peptide synthesis (Gallego & Sierra, 2004).
Sustainable Amide Synthesis
4-Chloro-6-methyl-1,3,5-triazin-2-amine derivatives are being investigated for sustainable amide synthesis. Triazine-derived quaternary ammonium salts, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, show promise as dehydro-condensation agents for this purpose, demonstrating the compound's role in environmentally sustainable chemistry (Sole et al., 2021).
properties
IUPAC Name |
4-chloro-6-methyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBXQZKDOSYRDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274897 | |
Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1,3,5-triazin-2-amine | |
CAS RN |
21320-62-7 | |
Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methyl-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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